

Cholesteryl caprylate CAS number 1182-42-9

physicochemical data

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Compound of Interest

Compound Name: Cholesteryl caprylate

Cat. No.: B047583

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An In-depth Technical Guide to **Cholesteryl Caprylate** (CAS 1182-42-9)

This guide provides a comprehensive technical overview of **Cholesteryl caprylate** (CAS 1182-42-9), designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind analytical choices, provides field-proven insights into its characterization, and offers robust, self-validating protocols for its analysis.

Introduction and Scientific Context

Cholesteryl caprylate, also known as cholesteryl octanoate, is the ester formed from cholesterol and caprylic acid (an eight-carbon saturated fatty acid).[1] As a member of the cholesteryl ester family, it plays a significant role in lipid biochemistry and is a key area of study in both biological and materials science. In biological systems, cholesteryl esters are a storage and transport form of cholesterol, integral to the structure of lipoproteins and implicated in the pathology of atherosclerosis.[2][3]

From a pharmaceutical and materials science perspective, its highly lipophilic nature and specific thermal properties make it a valuable excipient. It is utilized in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Furthermore, its use extends to the cosmetics industry as an emollient and skin-conditioning agent.[1] A thorough understanding of its physicochemical properties and a robust analytical framework are therefore critical for its effective application and quality control.

Core Physicochemical Properties

The foundational data of a molecule dictates its behavior and the analytical strategies required for its study. The properties of **Cholesteryl caprylate** are summarized below.

Table 1: Identification and Chemical Formula

Parameter	Value	Source(s)
CAS Number	1182-42-9	[4] [5]
Molecular Formula	C ₃₅ H ₆₀ O ₂	[1] [4] [5]
Molecular Weight	512.85 g/mol	[4] [5] [6]
Synonyms	Cholesteryl octanoate, Cholesterol n-octanoate, (3β)- Cholest-5-en-3-yl octanoate	[1] [7] [8]

| InChIKey | SKLBRRQPVZDTNM-SJTWHRLHSA-N | [\[1\]](#)[\[4\]](#) |

Table 2: Physical and Thermal Properties

Parameter	Value	Source(s)
Appearance	White solid / powder	[6] [9]
Melting Point	106 - 110 °C	[4] [6] [7] [10]
Boiling Point	~565 °C at 760 mmHg	[6]
Density	~0.97 g/cm ³	[6]

| Specific Rotation | -30° (c=2, CHCl₃, 24 °C) | [\[6\]](#)[\[8\]](#)[\[11\]](#) |

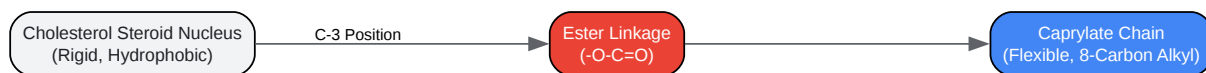
Table 3: Solubility Profile

Solvent	Solubility	Rationale & Source(s)
Water	Poorly soluble / Insoluble	The large, nonpolar sterol backbone and the long alkyl chain dominate the molecule's character, making it highly hydrophobic.[1][12]
Chloroform	Soluble (Slightly)	A common nonpolar organic solvent capable of dissolving lipophilic compounds.[7][9]
Ethyl Acetate	Soluble (Slightly)	A moderately polar solvent effective for dissolving esters. [7]

| Ethanol, Diethyl Ether | Soluble | General solvents for lipids and fatty acid esters.[12] |

Molecular Structure and Spectroscopic Profile

The molecular architecture of **Cholesteryl caprylate** is the key to its identity and behavior. It consists of the rigid cyclopentanophenanthrene steroid nucleus of cholesterol, an ester linkage at the C-3 position, and a flexible eight-carbon acyl chain.



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Caption: Key functional regions of the **Cholesteryl caprylate** molecule.

This distinct structure gives rise to a predictable spectroscopic fingerprint, which is fundamental for its unambiguous identification.

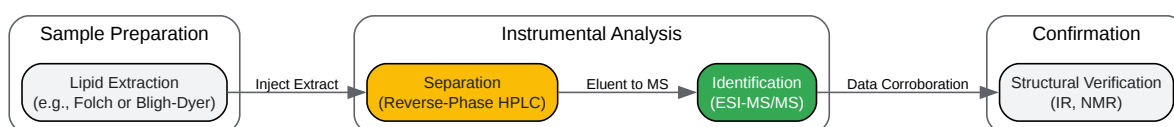
- Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around $1735\text{-}1740\text{ cm}^{-1}$, which is characteristic of the ester carbonyl (C=O) stretching vibration.[13]

Additional bands corresponding to C-H stretching of the sterol nucleus and alkyl chain will be present around 2850-3000 cm^{-1} .

- **^1H NMR Spectroscopy:** The proton NMR spectrum will show a complex multiplet for the proton at the C-3 position (adjacent to the ester oxygen) shifted downfield. A characteristic vinyl proton signal from the C-6 position of the cholestene ring appears around 5.4 ppm. The numerous overlapping signals from the steroid backbone and the aliphatic chains will be visible in the upfield region (0.6-2.5 ppm).^[14]
- **Mass Spectrometry (MS):** Due to its nonpolar nature, **Cholesteryl caprylate** ionizes poorly. Electrospray ionization (ESI) often requires the formation of adducts (e.g., with lithium, Li^+ , or ammonium, NH_4^+) to enhance signal intensity.^[15] In tandem MS (MS/MS), a highly specific fragmentation pattern is observed. Collision-induced dissociation of the $[\text{M}+\text{NH}_4]^+$ ion readily produces a characteristic product ion at m/z 369.3, corresponding to the cholestadiene cation formed after the neutral loss of caprylic acid and ammonia.^[16] This transition is a powerful diagnostic tool for identifying any cholesteryl ester.

Analytical Methodologies: A Practical Guide

Characterizing **Cholesteryl caprylate** requires a multi-technique approach to confirm identity, purity, and quantity. The following workflow is a robust, self-validating system.



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